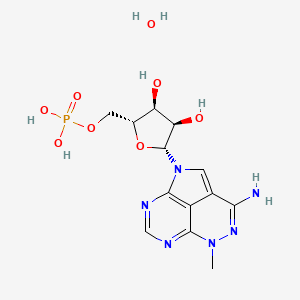

Triciribine phosphate monohydrate

Description

Properties

CAS No. |

1032073-93-0 |

|---|---|

Molecular Formula |

C13H19N6O8P |

Molecular Weight |

418.30 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate |

InChI |

InChI=1S/C13H17N6O7P.H2O/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(21)8(20)6(26-13)3-25-27(22,23)24;/h2,4,6,8-9,13,20-21H,3H2,1H3,(H2,14,17)(H2,22,23,24);1H2/t6-,8-,9-,13-;/m1./s1 |

InChI Key |

UBIYLIJTJQTBNU-DOKXERMVSA-N |

Isomeric SMILES |

CN1C2=NC=NC3=C2C(=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)C(=N1)N.O |

Canonical SMILES |

CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)COP(=O)(O)O)O)O)C(=N1)N.O |

Origin of Product |

United States |

Mechanistic Elucidation of Triciribine Phosphate Monohydrate Action

Core Mechanism: Inhibition of Akt Phosphorylation

The primary mechanism of action of triciribine (B1683860) phosphate (B84403) monohydrate is the inhibition of Akt phosphorylation. nih.gov Akt, also known as protein kinase B (PKB), is a serine/threonine protein kinase that exists in three isoforms: Akt1, Akt2, and Akt3. nih.govwikipedia.org The activation of Akt is a critical step in the phosphoinositide 3-kinase (PI3K) signaling pathway and requires phosphorylation at two key residues: threonine 308 (Thr308) and serine 473 (Ser473). wikipedia.orgiiarjournals.org Triciribine phosphate monohydrate effectively prevents this phosphorylation, thereby inhibiting Akt activation. nih.goviiarjournals.org

Isoform Specificity: Targeting Akt1, Akt2, and Akt3

This compound is a potent inhibitor of all three isoforms of Akt (Akt1, Akt2, and Akt3). nih.govwikipedia.orgucla.edu Research has demonstrated its ability to suppress the phosphorylation of each isoform, indicating a broad-spectrum activity against the Akt family of kinases. nih.govmedchemexpress.com This comprehensive inhibition is significant as different Akt isoforms can have distinct and sometimes overlapping roles in cellular processes, and their dysregulation is implicated in various diseases. bohrium.com

Distinction from Direct Kinase Active Site Inhibition

Crucially, the inhibitory action of this compound is not a result of direct interaction with the kinase active site of Akt. nih.gov In vitro kinase assays using a constitutively active form of Akt2 (Myr-AKT2) have shown that triciribine does not directly inhibit the enzyme's kinase activity. nih.gov This distinction highlights a more nuanced mechanism of action compared to traditional kinase inhibitors that compete for the ATP-binding pocket. Instead, this compound targets the activation process of Akt. nih.govnih.gov

Molecular Basis of Akt Interaction

The unique mechanism of this compound lies in its ability to interfere with the initial steps of Akt activation, specifically its recruitment to the cell membrane. wikipedia.orgnih.gov

Interaction with the Pleckstrin Homology (PH) Domain of Akt

The active metabolite, triciribine phosphate, directly binds to the pleckstrin homology (PH) domain of Akt. nih.govcaymanchem.comchemicalbook.com The PH domain is a protein module that plays a crucial role in targeting signaling proteins to the cell membrane by binding to specific phosphoinositides, such as phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). pnas.org Surface plasmon resonance studies have confirmed this binding, with triciribine phosphate exhibiting a high affinity for the Akt-derived PH domain. nih.govpnas.org Nuclear magnetic resonance spectroscopy has further revealed that the binding occurs in the vicinity of the PIP3-binding pocket within the PH domain. nih.gov

Table 1: Binding Affinity of Triciribine Phosphate to Akt PH Domain

| Compound | Binding Target | Affinity (KD) | Method |

|---|---|---|---|

| Triciribine Phosphate | Akt-derived Pleckstrin Homology (PH) domain | 690 nM | Surface Plasmon Resonance |

Data sourced from a 2010 study published in Cell Death & Differentiation. nih.gov

Consequent Prevention of Akt Membrane Recruitment and Activation

By binding to the PH domain, triciribine phosphate effectively blocks the recruitment of Akt to the plasma membrane. wikipedia.orgnih.govcaymanchem.com This translocation to the membrane is an essential prerequisite for Akt to be phosphorylated and activated by its upstream kinases, PDK1 and mTORC2. bohrium.com By preventing this localization, triciribine phosphate ensures that Akt remains in an inactive state, thereby inhibiting the downstream signaling cascade that promotes cell survival and proliferation. nih.gov

Intracellular Bioactivation and Metabolic Conversion

Triciribine itself is a prodrug that requires intracellular conversion to its active form, triciribine phosphate. caymanchem.comglpbio.com Upon entering the cell, triciribine is phosphorylated by the enzyme adenosine (B11128) kinase to yield triciribine phosphate. iiarjournals.orgcaymanchem.comglpbio.com This phosphorylation is essential for its biological activity, as triciribine phosphate is the molecule that directly interacts with the PH domain of Akt. nih.gov Interestingly, studies have shown that triciribine phosphate administered externally can be hydrolyzed to triciribine by ectophosphatases present in some cell culture environments before being transported into the cell and re-phosphorylated. nih.gov This highlights the critical role of intracellular adenosine kinase in the bioactivation of this compound. nih.gov

Role of Adenosine Kinase in this compound Conversion

This compound (TCN-PM) functions as a prodrug, and its conversion into the active form is a multi-step process critically dependent on the enzyme adenosine kinase. nih.govresearchgate.net Initially, TCN-PM, a water-soluble derivative of triciribine, is dephosphorylated extracellularly in the serum to its parent compound, triciribine. researchgate.net This allows the molecule to traverse the cell membrane. researchgate.netspandidos-publications.com

Once inside the cell, triciribine must be re-phosphorylated to become active. researchgate.net This crucial intracellular phosphorylation is carried out by adenosine kinase (AK), which converts triciribine into triciribine phosphate (TCN-P), the pharmacologically active metabolite. spandidos-publications.comnih.goviiarjournals.orgcaymanchem.com TCN-P is the molecule that directly exerts the inhibitory effect on the Akt signaling pathway. spandidos-publications.comcaymanchem.com

The essential role of adenosine kinase in this activation process has been demonstrated in several studies. The activity of both triciribine and TCN-P is significantly diminished by inhibitors of adenosine kinase. For instance, the adenosine kinase inhibitor 5-iodotubercidin (B1582133) can decrease the growth-inhibitory effects of either compound by 200-fold. nih.govresearchgate.net Furthermore, cell lines deficient in adenosine kinase show a profound resistance to the drug. nih.gov An adenosine kinase-deficient leukemic cell subline (L1210/T) was found to be over 5,000 times less sensitive to triciribine compared to the parent cell line with normal adenosine kinase function. nih.govresearchgate.net This resistance directly correlates with the inability of these cells to generate intracellular TCN-P from either triciribine or exogenously supplied TCN-P. nih.gov

Studies using human erythrocytes, which lack certain ectophosphatases, further clarify this mechanism. These cells can readily produce intracellular TCN-P when exposed to triciribine, but not when exposed to TCN-P in a buffer, highlighting the need for extracellular dephosphorylation followed by intracellular re-phosphorylation by adenosine kinase. nih.gov Therefore, the level of adenosine kinase activity within a cell is a key determinant of its sensitivity to this compound. researchgate.net

Table 1: Impact of Adenosine Kinase (AK) on Triciribine Activity

| Cell Line / Condition | Modulator | Effect on Triciribine Sensitivity | Reference |

|---|---|---|---|

| L1210 Leukemia Cells | 5-Iodotubercidin (AK Inhibitor) | 200-fold decrease | nih.govresearchgate.net |

| L1210/T (AK-deficient) | - | >5000-fold decrease | nih.govresearchgate.net |

Selectivity Profile Against Other Major Signaling Pathways

Triciribine phosphate's mechanism of action is characterized by a high degree of selectivity for the Akt (also known as Protein Kinase B) signaling pathway. nih.govplos.org The active metabolite, TCN-P, inhibits the activation of all three isoforms of Akt (Akt1, Akt2, and Akt3). nih.govresearchgate.netnih.gov The mode of inhibition is not through direct interaction with the kinase domain of Akt. nih.gov Instead, TCN-P binds to the Pleckstrin homology (PH) domain of Akt. spandidos-publications.comcaymanchem.com This binding action blocks the recruitment of Akt to the plasma membrane, a critical step that prevents its necessary phosphorylation at residues Thr308 and Ser473 and subsequent activation by upstream kinases like PDK1. spandidos-publications.comnih.gov

Research indicates that triciribine exhibits a favorable selectivity profile with minimal effects on several other major signaling pathways. Studies have shown it has little to no inhibitory activity against phosphoinositide 3-kinase (PI3K), protein kinase C (PKC), protein kinase A (PKA), serum- and glucocorticoid-inducible kinase (SGK), and extracellular signal-regulated kinase (ERK) 1/2. plos.orgresearchgate.net

However, one study focusing on acute promyelocytic leukemia (APL) cells noted that while triciribine is a potent Akt inhibitor, it also promoted the phosphorylation of ERK1/2, suggesting an indirect activation of the ERK/MAPK pathway in the context of inducing myeloid differentiation in those specific cells. plos.org Despite this context-specific finding, the primary and well-established mechanism of triciribine is the specific and potent inhibition of Akt activation. nih.govplos.org

Table 2: Selectivity of Triciribine Against Various Kinase Pathways

| Pathway / Kinase | Effect of Triciribine | Reference |

|---|---|---|

| Akt (all isoforms) | Potent inhibitor of activation | nih.govresearchgate.net |

| PI3K | Little to no effect | plos.orgresearchgate.net |

| PKC | Little to no effect | researchgate.net |

| PKA | Little to no effect | researchgate.net |

| SGK | Little to no effect | researchgate.net |

| STAT3 | Little to no effect | researchgate.net |

| p38 MAPK | Little to no effect | researchgate.net |

| ERK1/2 | Little to no effect (general); phosphorylation promoted in APL cells | plos.orgresearchgate.net |

| JNK | Little to no effect | researchgate.net |

Preclinical Efficacy Studies and Biological Impact

In Vitro Investigations in Cellular Models of Disease

Differential Effects on Cell Proliferation and Viability

Triciribine (B1683860) phosphate (B84403) monohydrate has demonstrated a significant impact on the proliferation and viability of cancer cells. Studies have shown that it inhibits cell growth in a dose-dependent manner across various cancer cell lines. nih.gov For instance, in L1210 mouse leukemia cells, triciribine at concentrations of 0.05, 0.2, and 1 µM led to a reduction in cell proliferation. caymanchem.com Similarly, treatment of the human pancreatic adenocarcinoma cell line MiaPaCa-2 with triciribine also resulted in dose-dependent inhibition of cell growth. nih.goviiarjournals.org

The cytotoxic activity of triciribine is particularly pronounced in cells with hyperactivated Akt signaling. nih.gov This selective inhibition suggests that the compound's efficacy is linked to the specific molecular characteristics of the cancer cells. nih.gov In combination with other chemotherapeutic agents, such as gemcitabine (B846), triciribine has been shown to synergistically enhance cytotoxic activity, leading to greater inhibition of cell growth than either agent alone. nih.goviiarjournals.org

| Cell Line | Compound | Concentration | Effect | Source |

|---|---|---|---|---|

| L1210 (Mouse Leukemia) | Triciribine | 0.05, 0.2, 1 µM | Reduced cell proliferation | caymanchem.com |

| MiaPaCa-2 (Human Pancreatic Adenocarcinoma) | Triciribine | Dose-dependent | Inhibited cell growth | nih.goviiarjournals.org |

| MiaPaCa-2 (Human Pancreatic Adenocarcinoma) | Triciribine + Gemcitabine | - | Synergistically enhanced cytotoxic activity | nih.goviiarjournals.org |

Induction of Apoptosis and Modulation of Cell Death Pathways

A key mechanism of action for triciribine phosphate monohydrate is the induction of apoptosis, or programmed cell death, in cancer cells. ontosight.ai The disruption of the Akt pathway, a critical regulator of cell survival, is a primary driver of this pro-apoptotic effect. ashpublications.orgmdpi.com In vitro studies have demonstrated that triciribine can induce apoptosis in various cancer cell lines, particularly those with aberrant Akt1 expression.

For example, in human colon cancer cells, the combination of triciribine with a nitric oxide donor and a protein kinase inhibitor dramatically induced apoptosis. walshmedicalmedia.com Similarly, in pancreatic cancer cells, combining a non-apoptotic dose of triciribine with gemcitabine led to a significant increase in apoptosis. nih.goviiarjournals.org This synergistic effect highlights the potential of triciribine to enhance the efficacy of other anticancer agents by sensitizing cancer cells to apoptosis. nih.goviiarjournals.org Furthermore, in advanced hematologic malignancies, treatment with this compound has been associated with an increase in apoptosis, as measured by annexin-5 staining. ashpublications.org

Sensitivity of Cells with Activated Akt Signaling

The efficacy of this compound is notably enhanced in cancer cells exhibiting hyperactivated Akt signaling. nih.gov The Akt pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers, including those of the breast, ovary, and pancreas. nih.gov Triciribine functions by selectively inhibiting the phosphorylation and subsequent activation of all three isoforms of Akt (Akt1, Akt2, and Akt3). nih.gov It achieves this by binding to the PH domain of Akt, which prevents its translocation to the cell membrane, a crucial step for its activation. researchgate.netwikipedia.org

Importantly, triciribine does not directly inhibit the kinase activity of Akt or its upstream activators like PI3-Kinase and PDK1. wikipedia.org This specificity makes it a targeted inhibitor of the Akt pathway. nih.gov Preclinical studies have consistently shown that cells overexpressing or having hyperactivated Akt are more sensitive to the growth-inhibitory effects of triciribine compared to cells with normal Akt signaling. nih.gov This selective action underscores its potential as a therapeutic agent for tumors with a defined molecular profile of Akt activation.

Efficacy Across Diverse Cancer Cell Lines and Models

This compound has demonstrated efficacy in a wide range of preclinical cancer models. Its activity has been observed in various cancer cell lines, including but not limited to, breast, lung, colon, and hematologic malignancies. ontosight.aiashpublications.org

| Cancer Type | Cell Line/Model | Key Findings | Source |

|---|---|---|---|

| Breast Cancer | MDA-MB-231, MDA-MB-468, MCF-7 | Synergistic inhibition of anchorage-independent growth and induction of apoptosis in combination with tipifarnib (B1682913). | aacrjournals.org |

| Ovarian Cancer | OVCAR-3 mouse xenograft | Inhibited tumor proliferation. | caymanchem.com |

| Colon Cancer | SW480, HCT8 | Synergistically induced apoptosis in combination with GTN and H89. | walshmedicalmedia.com |

| Acute Myeloid Leukemia (AML) | MOLM14, MV4-11 (FLT3-ITD positive) | Inhibited cell growth and induced G0-G1 phase cell cycle arrest. | nih.gov |

| Gastric Cancer | - | Moderate reduction in p-Akt levels in a Phase I study. | wjgnet.com |

In the context of pancreatic adenocarcinoma, a particularly aggressive cancer with limited treatment options, triciribine has shown significant promise in preclinical models. nih.gov The PI3K/Akt pathway is frequently hyperactivated in pancreatic cancer and is associated with resistance to standard chemotherapy like gemcitabine. iiarjournals.orgpreprints.org

Studies on the human pancreatic adenocarcinoma cell line MiaPaCa-2, which is known to have activated Akt, have shown that triciribine inhibits cell growth in a dose-dependent manner. iiarjournals.org More importantly, when combined with gemcitabine, triciribine acts synergistically to enhance the cytotoxic effects of gemcitabine, leading to increased inhibition of cell growth and a more pronounced induction of apoptosis. nih.goviiarjournals.orgmdpi.com A combination index (CI) of 0.74 at a 1:500 ratio of gemcitabine to triciribine indicated a synergistic effect. nih.goviiarjournals.org These findings suggest that triciribine could potentially overcome the resistance of pancreatic cancer to gemcitabine by targeting the underlying mechanism of Akt-mediated chemoresistance. nih.goviiarjournals.org

Breast Carcinoma Models

Preclinical studies have highlighted the potential of this compound in breast cancer models, particularly in combination with other targeted therapies. In cultured human breast cancer cells, the combination of triciribine and the farnesyltransferase inhibitor tipifarnib demonstrated a synergistic effect in inhibiting growth and inducing apoptosis. aacrjournals.org This combination was further tested in an ErbB2-driven transgenic mouse model of breast cancer, where it led to significant tumor regression, a result not seen with either agent alone. aacrjournals.org

Furthermore, in preclinical models of HER2/Neu overexpressing and PTEN loss-mediated trastuzumab-resistant breast cancer, the combination of a HER2/Neu antibody and triciribine effectively inhibited tumor growth. aacrjournals.org This combination not only suppressed the PI3K/AKT and MAPK signaling pathways but also triggered a T-cell response within the tumor microenvironment, contributing to its antitumor effect. aacrjournals.org Histological analysis of tumors from these models showed that the combination treatment resulted in increased necrosis, reduced proliferation, decreased blood vessel formation, and enhanced apoptosis compared to individual treatments. aacrjournals.org

It is worth noting that while triciribine has shown efficacy in preclinical breast cancer models, some studies suggest that AKT inhibition might have unintended consequences. nih.gov For instance, in a transgenic mouse model with tumors overexpressing HER2/neu, higher levels of phosphorylated AKT were associated with larger primary tumors but fewer metastases, suggesting a potential anti-metastatic role for AKT in some contexts. nih.gov

Hematologic Malignancy Models (e.g., Acute Myeloid Leukemia, Multiple Myeloma)

Triciribine has demonstrated significant preclinical activity in models of hematologic malignancies. In T-cell acute lymphoblastic leukemia (T-ALL) cell lines, triciribine induced cell cycle arrest and caspase-dependent apoptosis. nih.gov Mechanistically, it led to a dose-dependent dephosphorylation of Akt1/Akt2 and downstream targets of the mTORC1 complex. nih.gov Interestingly, triciribine also induced autophagy, which appeared to be a protective mechanism, as its inhibition enhanced triciribine-induced apoptosis. nih.gov Furthermore, triciribine showed synergistic effects with vincristine (B1662923), a standard chemotherapy agent for T-ALL. nih.gov

In acute myeloid leukemia (AML), triciribine has been identified as a novel myeloid cell differentiation inducer. nih.govnih.gov In NB4 (an APL cell line) and HL-60 (an AML M2-derived cell line), triciribine treatment led to a significant decrease in the nuclear/cytoplasmic ratio and a potent induction of myelomonocytic markers like CD11b and CD11c. nih.govplos.org This differentiation effect appears to be mediated through the activation of the ERK pathway. nih.gov The combination of triciribine with the p38 MAPK inhibitor PD169316 was found to enhance the differentiation effect in both NB4 and HL-60 cells. dntb.gov.uaplos.org

Preclinical studies in multiple myeloma have also shown promise. The combination of triciribine and dexamethasone (B1670325) was found to dramatically sensitize multiple myeloma cells to apoptosis. researchgate.net This suggests a potential therapeutic benefit for this combination in treating multiple myeloma patients. researchgate.net

Gastric and Colorectal Carcinoma Models

The potential of this compound has been explored in preclinical models of gastric and colorectal cancer, primarily focusing on its role as an Akt inhibitor. The PI3K/Akt/mTOR pathway is frequently dysregulated in gastric cancer, making it a key therapeutic target. nih.govwjgnet.com Several Akt inhibitors, including this compound, are under investigation for their potential in treating gastric cancer. nih.govfrontiersin.org Preclinical studies have shown that inhibiting the Akt pathway can suppress tumor growth and enhance the efficacy of other chemotherapeutic agents. iiarjournals.orgiiarjournals.org For instance, in pancreatic cancer cells, which share some molecular features with gastric cancer, triciribine was shown to enhance the activity of gemcitabine. oncotarget.comnih.gov

In colorectal cancer, the oncogenic activation of the AKT gene is linked to disease aggressiveness. oncotarget.com Preclinical studies using colorectal cancer cells that overexpress AKT have shown that withaferin A, a natural compound, can inhibit AKT activity, leading to reduced cell proliferation, migration, and invasion. oncotarget.com While not a direct study of triciribine, this highlights the therapeutic potential of targeting the AKT pathway in colorectal cancer.

Osteosarcoma Models

Currently, there is a lack of specific preclinical efficacy data for this compound in osteosarcoma models within the provided search results.

Impact on Oocyte Maturation Processes

Intriguing research has explored the role of triciribine in non-cancer-related biological processes, specifically oocyte maturation. A study on in vitro maturation of bovine oocytes found that the Akt pathway is involved in both nuclear and cytoplasmic maturation events. patsnap.com The use of triciribine, a selective Akt inhibitor, at a concentration of 1 μM during in vitro maturation led to an increased blastocyst rate without affecting the timing of meiosis resumption. patsnap.comnih.gov However, a higher concentration of 20 μM reduced the number of oocytes reaching the MII stage and decreased the rates of cleavage and blastocyst formation. nih.gov This suggests that modulation of Akt activity with a low concentration of triciribine can enhance the in vitro production of bovine embryos. patsnap.comnih.gov

Capacity for Myeloid Cell Differentiation Induction

As previously mentioned in the context of hematologic malignancies, triciribine has been identified as a potent inducer of myeloid cell differentiation. nih.govnih.gov This was discovered through a kinase inhibitor screening library, where triciribine was found to potently increase the expression of the myeloid differentiation marker CD11b in NB4 APL cells. nih.govnih.gov Further investigation in both NB4 and HL-60 cells confirmed that triciribine induces morphological changes consistent with differentiation, such as a decreased nuclear/cytoplasmic ratio, and upregulates myelomonocytic markers. nih.govplos.org Microarray analysis revealed that pathways related to hematopoietic cell lineage and cytokine-cytokine receptor interaction were significantly enriched following triciribine-induced differentiation. nih.govnih.gov This capacity to induce differentiation presents a promising therapeutic avenue for acute promyelocytic leukemia (APL) and other non-APL leukemias. nih.govnih.gov

In Vivo Preclinical Assessments of Therapeutic Potential

The therapeutic potential of this compound has been evaluated in various in vivo preclinical models. In a transgenic mouse model of ErbB2-driven breast cancer, the combination of triciribine and the farnesyltransferase inhibitor tipifarnib resulted in significant tumor regression. aacrjournals.org Similarly, in two different genetically engineered mouse models of HER2/Neu antibody-resistant breast cancer, the combination of a HER2/Neu antibody and triciribine effectively inhibited tumor growth and reduced lung metastasis. aacrjournals.org

In the context of hematologic malignancies, triciribine has been shown to inhibit tumor growth in xenograft models that express high levels of Akt, both as a single agent and in combination with other chemotherapy regimens. nih.gov In a colorectal cancer xenograft model, oral administration of withaferin A, which inhibits AKT signaling, significantly suppressed aggressive tumor growth. oncotarget.com While not a direct assessment of triciribine, this further supports the in vivo therapeutic potential of targeting the AKT pathway.

Preclinical studies in pancreatic cancer have also demonstrated the in vivo potential of targeting the Akt pathway. The combination of triciribine with gemcitabine showed synergistic effects in inhibiting pancreatic cancer cell growth. nih.gov

Below is a summary of key preclinical findings for this compound:

| Cancer Model | Key Findings |

| Breast Carcinoma | - Synergistic inhibition of growth and apoptosis with tipifarnib in vitro. aacrjournals.org- Significant tumor regression in an ErbB2 transgenic mouse model when combined with tipifarnib. aacrjournals.org- Overcame HER2/Neu antibody resistance and inhibited tumor growth in combination with a HER2/Neu antibody in resistant mouse models. aacrjournals.org |

| Hematologic Malignancies | - Induced cell cycle arrest and apoptosis in T-ALL cell lines. nih.gov- Synergized with vincristine in T-ALL models. nih.gov- Induced myeloid differentiation in AML cell lines (NB4 and HL-60). nih.govnih.gov- Enhanced differentiation effect when combined with a p38 MAPK inhibitor in AML models. dntb.gov.uaplos.org- Sensitized multiple myeloma cells to apoptosis when combined with dexamethasone. researchgate.net |

| Gastric & Colorectal Carcinoma | - Akt pathway is a key therapeutic target in gastric cancer. nih.govwjgnet.com- Inhibition of the Akt pathway shows therapeutic promise in colorectal cancer. oncotarget.com |

| Oocyte Maturation | - Low concentrations increased the blastocyst rate in bovine oocyte in vitro maturation. patsnap.comnih.gov |

| Myeloid Cell Differentiation | - Identified as a novel inducer of myeloid differentiation. nih.govnih.gov- Upregulated hematopoietic cell lineage and cytokine-related pathways. nih.govnih.gov |

| In Vivo Therapeutic Potential | - Demonstrated tumor regression in breast cancer mouse models in combination therapies. aacrjournals.orgaacrjournals.org- Inhibited tumor growth in hematologic malignancy xenograft models. nih.gov- Showed potential in pancreatic cancer models when combined with gemcitabine. nih.gov |

Evaluation of Antitumor Activity in Xenograft Models

The antitumor properties of this compound have been assessed in various human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice. In a mouse xenograft model using C13 ovarian cancer cells, triciribine enhanced the tumor-inhibiting effects of cisplatin. google.com Similarly, in a xenograft model with the A673 sarcoma cell line, a combination of dasatinib (B193332) and triciribine was explored. nih.gov

Studies have also demonstrated the efficacy of triciribine in pancreatic cancer xenograft models. It has shown synergistic effects when combined with gemcitabine in pancreatic cancer cell lines. mdpi.com In gastric cancer xenograft models, triciribine has been noted for its activity, providing a rationale for its inclusion in clinical trials for this cancer type. wjgnet.com Furthermore, in a xenograft model using the human tumorigenic cell line MCF7, triciribine was effective at inhibiting tumor growth. aacrjournals.org

In the context of acute myeloid leukemia (AML), triciribine demonstrated significant antitumor efficacy in a mouse model where MV4-11 cells were engrafted into the bone marrow. nih.gov When combined with Midostaurin in a MV4-11R xenograft mouse model, triciribine significantly increased tumor growth inhibition compared to either agent alone. nih.gov

Interactive Data Table: Antitumor Activity of Triciribine in Xenograft Models

| Cancer Type | Xenograft Model | Combination Agent | Outcome | Reference |

|---|---|---|---|---|

| Ovarian Cancer | C13 cells | Cisplatin | Enhanced tumor inhibition | google.com |

| Sarcoma | A673 cells | Dasatinib | Explored for therapeutic effect | nih.gov |

| Pancreatic Cancer | Pancreatic cancer cell lines | Gemcitabine | Synergistic effects | mdpi.com |

| Gastric Cancer | NCI-N87 (HER2-overexpressing) | Not specified | Statistically significant tumor growth inhibition | wjgnet.com |

| Breast Cancer | MCF7 cells | None (monotherapy) | Effective tumor growth inhibition | aacrjournals.org |

| Acute Myeloid Leukemia | MV4-11 cells (bone marrow engrafted) | None (monotherapy) | Significantly extended animal survival | nih.gov |

| Acute Myeloid Leukemia | MV4-11R cells | Midostaurin | Significantly increased tumor growth inhibition | nih.gov |

Assessment of Tumor Regression in Transgenic Animal Models (e.g., ErbB2-driven Mammary Tumors)

The efficacy of triciribine has been evaluated in genetically engineered mouse models that spontaneously develop tumors, which can more accurately mimic human disease. In a transgenic mouse model of ErbB2-driven breast cancer, the combination of triciribine phosphate and the farnesyltransferase inhibitor tipifarnib resulted in significant breast tumor regression. nih.gov This effect was not observed with either agent administered alone. nih.gov

Further studies in two distinct mouse models of trastuzumab-resistant mammary tumors, characterized by PTEN loss, also demonstrated the effectiveness of combining an HER2/Neu antibody with triciribine. This combination therapy effectively inhibited tumor growth. aacrjournals.orgnih.gov The antitumor effect was associated with the inhibition of both PI3K/AKT and MAPK signaling pathways. aacrjournals.org The addition of triciribine was shown to overcome resistance to anti-ErbB2/Neu antibody treatment in cells derived from these tumors. spandidos-publications.com

Interactive Data Table: Efficacy of Triciribine in Transgenic Mouse Models of Breast Cancer

| Transgenic Model | Key Genetic Feature | Combination Agent | Key Findings | Reference |

|---|---|---|---|---|

| MMTV-ErbB2 | ErbB2 overexpression | Tipifarnib | Significant breast tumor regression | nih.gov |

| PTEN-/-/NIC | PTEN loss, Neu overexpression | HER2/Neu antibody | Significantly decreased tumor burden and multiplicity | aacrjournals.orgnih.gov |

| PTEN-/-/ErbB2KI | PTEN loss, ErbB2 knock-in | HER2/Neu antibody | Effective tumor growth inhibition | aacrjournals.org |

Pharmacodynamic Correlates: Monitoring Intratumoral Akt Phosphorylation Levels in Preclinical Systems

A key aspect of preclinical studies with triciribine is the assessment of its pharmacodynamic effects, specifically its ability to inhibit the phosphorylation of Akt within tumor tissue. Triciribine functions by preventing the translocation of Akt to the plasma membrane, which is necessary for its subsequent phosphorylation and activation. wikipedia.orgresearchgate.net It has been shown to inhibit the phosphorylation of all three isoforms of Akt. nih.govwikipedia.org

In preclinical models, treatment with triciribine has been shown to inhibit Akt phosphorylation at both the Thr308 and Ser473 sites, which are required for full activation of the kinase. nih.gov In a phase I study involving adult subjects with solid tumors, modest decreases in tumor p-Akt levels were observed following treatment with this compound. nih.gov Furthermore, in ErbB2-driven breast cancer models, the combination of triciribine and tipifarnib was more effective at inhibiting the Akt/mTOR/S6 kinase pathway than either drug alone. nih.gov In mouse models of trastuzumab-resistant mammary tumors, the combination of an HER2/Neu antibody and triciribine suppressed both Erk and Akt activities in tumor cells. aacrjournals.org

Investigation in Pediatric Preclinical Testing Program (PPTP) Models

The Pediatric Preclinical Testing Program (PPTP), a collaborative effort sponsored by the National Cancer Institute, systematically evaluates new agents against models of childhood cancers. frontiersin.orguthscsa.edu This program utilizes panels of cell lines and tumor xenografts to screen for antitumor activity. frontiersin.org While a number of targeted agents have been evaluated through the PPTP, specific data on the comprehensive testing of this compound across the full panel of PPTP models is not extensively detailed in the provided search results. However, the program has tested other Akt inhibitors, such as MK-2206, which showed modest single-agent activity against solid tumor xenografts. nih.govtandfonline.com The PPTP provides a framework for prioritizing agents for clinical trials in pediatric oncology. frontiersin.org

Strategic Development of Combination Therapeutic Approaches

Rationale for Multi-Targeted Intervention Strategies in Complex Disease Biology

Complex diseases such as cancer are characterized by a multitude of dysregulated cellular processes, including uncontrolled proliferation, evasion of apoptosis, and sustained angiogenesis. These are often driven by crosstalk between various signaling pathways. A therapeutic approach that relies on a single agent targeting a single molecule is frequently susceptible to the development of resistance through the activation of alternative survival pathways.

Triciribine (B1683860) Phosphate (B84403) Monohydrate is an inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B). The PI3K/Akt/mTOR pathway is a critical signaling cascade that is hyperactivated in a wide range of human cancers, playing a central role in cell growth, survival, and metabolism. researchgate.net Inhibition of Akt by triciribine can disrupt these processes in cancer cells. However, cancer cells can adapt to the inhibition of a single point in a pathway by upregulating parallel or downstream signaling pathways, leading to therapeutic resistance.

Therefore, a multi-targeted intervention strategy, which involves the simultaneous or sequential administration of multiple therapeutic agents acting on different targets, is a rational approach to enhance therapeutic efficacy and overcome resistance. By targeting distinct nodes within the same pathway or engaging complementary pathways, combination therapies can induce synthetic lethality, a state where the combination of two or more genetic or chemical perturbations is lethal to the cell, while individual perturbations are not. This approach can lead to more profound and durable anti-cancer responses.

Identification and Characterization of Synergistic Interactions in Preclinical Models

The development of effective combination therapies relies on the rigorous preclinical identification and characterization of synergistic interactions between drugs. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. In preclinical cancer research, synergy is often quantified using the Combination Index (CI), where a CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Combinations with Conventional Chemotherapeutic Agents

Pancreatic cancer is notoriously resistant to chemotherapy. Gemcitabine (B846) is a standard-of-care nucleoside analog for pancreatic cancer, but its effectiveness is often limited by intrinsic and acquired resistance, partly mediated by the activation of the Akt pathway. nih.gov The combination of triciribine with gemcitabine has been investigated in preclinical models of pancreatic cancer to overcome this resistance.

In a study using the human pancreatic cancer cell line MiaPaCa-2, the combination of triciribine and gemcitabine demonstrated a synergistic cytotoxic effect. nih.gov The Combination Index (CI) at the 50% effective dose (ED50) for a 1:500 ratio of gemcitabine to triciribine was 0.74, indicating a clear synergistic interaction. nih.gov This combination also led to a significant increase in apoptosis compared to either agent alone. nih.gov

Further studies in xenograft models of pancreatic cancer have supported these in vitro findings. In a mouse model using shFKBP5 pancreatic cancer xenografts, the combination of triciribine and gemcitabine resulted in significantly greater tumor inhibition compared to either drug administered alone. nih.gov

Synergy of Triciribine and Gemcitabine in Pancreatic Cancer Models

| Preclinical Model | Key Findings | Reference |

|---|---|---|

| MiaPaCa-2 human pancreatic cancer cell line | Combination Index (CI) at ED50 was 0.74 (synergistic). The combination synergistically inhibited cell growth and induced apoptosis. | nih.gov |

| shFKBP5 pancreatic cancer xenograft mice | Combination treatment showed a better tumor inhibition effect than either drug alone (p<0.005). | nih.govspandidos-publications.com |

Clinical Investigation of Triciribine and Cytarabine (B982) in Leukemia

| Study Type | Intervention | Condition | Reference |

|---|---|---|---|

| Phase I/II Clinical Trial | Triciribine (PTX-200) plus Cytarabine | Refractory or Relapsed Acute Leukemia | biorxiv.orgmdpi.com |

Doxorubicin (B1662922) is an anthracycline antibiotic widely used in the treatment of breast cancer. Its efficacy can be limited by cardiotoxicity and the development of resistance, which can be mediated by the Akt pathway. Studies have suggested that combining triciribine with doxorubicin could be a valuable strategy. For instance, in breast cancer models, overexpression of the ZNF217 gene has been linked to doxorubicin resistance, and triciribine has been shown to inhibit ZNF217-induced tumor growth. nih.gov This provides a rationale for combining these two agents to overcome chemoresistance. nih.gov While direct quantitative synergy data for the triciribine-doxorubicin combination in breast cancer cell lines is not extensively published, the known role of Akt in doxorubicin resistance provides a strong biological basis for this combination. nih.gov

Combinations with Other Molecularly Targeted Agents

The therapeutic potential of triciribine can be further enhanced by combining it with other molecularly targeted agents. This approach aims to create a more comprehensive blockade of cancer-driving signaling networks.

Preclinical studies have demonstrated the synergistic effects of triciribine with a variety of other targeted therapies:

Dasatinib (B193332): In sarcoma cell lines, the combination of triciribine and the multi-tyrosine kinase inhibitor dasatinib has shown promising synergistic activity. dntb.gov.ua This combination was further explored in a murine xenograft model using the A673 sarcoma cell line. dntb.gov.ua

Tipifarnib (B1682913): The farnesyltransferase inhibitor tipifarnib has been shown to act synergistically with triciribine in inhibiting the growth of breast cancer cells. researchgate.net This synergistic interaction was observed in various cancer cell lines, including those from breast, leukemia, multiple myeloma, and lung tumors, irrespective of their genetic alterations in KRAS, BRAF, PI3K, p53, and pRb. researchgate.net The combination was also effective in a transgenic mouse model of ErbB2-driven breast cancer, where it induced significant tumor regression. researchgate.net

mTOR Inhibitors: The combination of triciribine with mTOR inhibitors, such as RAD001 (everolimus), has shown promise in preclinical models. nih.gov In gastroenteropancreatic neuroendocrine tumor cells, combining triciribine with the mTORC1 inhibitor everolimus (B549166) led to synergistic anti-proliferative effects. This is rational as both Akt and mTOR are key components of the same signaling pathway, and their dual inhibition can lead to a more profound blockade of this pathway.

Preclinical Synergy of Triciribine with Other Targeted Agents

| Combination Agent | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Dasatinib | Sarcoma cell lines and A673 xenograft model | Demonstrated synergistic activity in vitro and was evaluated in vivo. | dntb.gov.ua |

| Tipifarnib | Breast, leukemia, multiple myeloma, and lung cancer cell lines; ErbB2 transgenic mouse model | Highly synergistic in inhibiting anchorage-dependent growth and inducing apoptosis. Caused significant breast tumor regression in vivo. | researchgate.net |

| Everolimus (RAD001) | Gastroenteropancreatic neuroendocrine tumor cells | Synergistic anti-proliferative effects. |

Synergy with Farnesyltransferase Inhibitors (e.g., Tipifarnib)

Preclinical studies have demonstrated a strong synergistic relationship between triciribine and the farnesyltransferase inhibitor, tipifarnib. nih.govwikipedia.orgdntb.gov.ua This combination has proven to be more effective than either drug alone in both cell cultures and in vivo models. nih.gov The synergistic effects are observed across a variety of cancer cell lines, including breast, leukemia, multiple myeloma, and lung cancers, which harbor different genetic mutations. nih.gov

The combination of triciribine and tipifarnib has been shown to be highly effective at inhibiting the growth of cancer cells, including both anchorage-dependent and anchorage-independent growth. nih.gov Furthermore, this combination is more potent at inducing apoptosis (programmed cell death) in breast cancer cells compared to single-agent treatment. nih.gov In a transgenic mouse model of ErbB2-driven breast cancer, the combination of triciribine and tipifarnib resulted in significant tumor regression, a result not seen with either drug administered alone. nih.govnih.gov This enhanced effect is attributed to the dual targeting of the Akt/mTOR/S6 kinase pathway, a critical signaling node for tumor growth and survival. nih.gov

| Cancer Type | Model | Key Findings | Reference |

| Breast Cancer | Cell Lines & Transgenic Mice | Highly synergistic inhibition of cell growth and induction of apoptosis. Significant tumor regression in vivo. | nih.gov |

| Leukemia | Cell Lines | Synergistic inhibition of cell proliferation. | nih.gov |

| Multiple Myeloma | Cell Lines | Synergistic activity against multiple myeloma cells. | nih.govoncotarget.com |

| Lung Cancer | Cell Lines | Synergistic inhibition of cell proliferation. | nih.gov |

Synergy with Anti-ErbB2/Neu Antibodies

The combination of triciribine with anti-ErbB2/Neu antibodies presents a promising strategy, particularly for cancers that have developed resistance to antibody therapy alone. spandidos-publications.comnih.gov In preclinical models of ErbB2/Neu-positive, PTEN-deficient mammary tumors, which are resistant to anti-ErbB2/Neu antibody treatment, the addition of triciribine effectively overcame this resistance. spandidos-publications.comnih.gov

The loss of the tumor suppressor gene PTEN leads to the hyperactivation of the Akt signaling pathway, a key mechanism of resistance to trastuzumab (an anti-ErbB2/Neu antibody). spandidos-publications.com By inhibiting Akt activation, triciribine restores sensitivity to the antibody therapy. This combination treatment has been shown to significantly decrease the viability of resistant cancer cells in a dose- and time-dependent manner and to greatly induce apoptosis. spandidos-publications.comnih.gov

| Cancer Model | Key Findings | Reference |

| ErbB2/Neu-positive/PTEN-deficient Mammary Tumor Cells | Overcame resistance to anti-ErbB2/Neu antibody treatment, decreased cell viability, and induced apoptosis. | spandidos-publications.comnih.gov |

Synergy with Glucocorticoids (e.g., Dexamethasone) in Multiple Myeloma

In the context of multiple myeloma, combining triciribine with glucocorticoids like dexamethasone (B1670325) has shown significant potential. researchgate.netnih.gov Glucocorticoids are a cornerstone of multiple myeloma treatment, and their efficacy can be enhanced by targeting pathways that confer resistance. nih.govmyeloma.orghealthtree.org The PI3-kinase/AKT pathway is one such resistance mechanism.

Studies have shown that inhibiting the PI3-kinase/AKT pathway with triciribine enhances the expression of Glucocorticoid-Induced Leucine Zipper (GILZ), a gene regulated by glucocorticoids that may mediate their cell-killing effects. nih.gov The combination of dexamethasone and triciribine dramatically upregulates GILZ levels and significantly enhances apoptosis in multiple myeloma cell lines and patient samples. nih.gov This suggests that combining triciribine with glucocorticoids could be a beneficial treatment strategy for multiple myeloma patients. researchgate.net

| Cancer Type | Combination | Key Findings | Reference |

| Multiple Myeloma | Triciribine and Dexamethasone | Dramatically sensitized multiple myeloma cells to apoptosis, likely through upregulation of GILZ. | researchgate.netnih.gov |

Exploration of Novel Combinatorial Modalities and Pathways

Research into triciribine's potential in combination therapies extends beyond the aforementioned examples. Studies have explored its synergistic effects with other agents, targeting various signaling pathways. For instance, in pancreatic cancer, which is known for its resistance to chemotherapy, combining triciribine with gemcitabine has shown synergistic effects in inhibiting cancer cell growth and inducing apoptosis. iiarjournals.orgnih.gov This is particularly relevant as abnormal Akt activation is a known mechanism of chemoresistance to gemcitabine in pancreatic cancer. iiarjournals.org

Another novel combination involves triciribine and the p38 MAPK inhibitor PD169316 in myeloid leukemia cells. This combination was found to enhance the differentiation of leukemia cells, a therapeutic goal in this type of cancer. plos.orgnih.gov The combination of these two agents was also found to efficiently induce the phosphorylation of ERK, another key signaling molecule. plos.orgnih.gov

Furthermore, the order of administration can be critical. A study on Zfp217-induced breast cancer chemoresistance found that treating with triciribine followed by paclitaxel (B517696) significantly inhibited tumor growth and improved survival, whereas the reverse order was ineffective. iu.edu

Elucidation of Molecular Mechanisms Underpinning Synergistic Efficacy

The synergistic efficacy of triciribine in combination therapies stems from the intricate interplay of molecular signaling pathways. Triciribine's primary mechanism of action is the inhibition of Akt activation. wikipedia.org It achieves this by binding to the PH domain of Akt, which prevents its translocation to the cell membrane and subsequent phosphorylation and activation. wikipedia.org

When combined with a farnesyltransferase inhibitor like tipifarnib, the synergy arises from the dual blockade of the Akt/mTOR/S6 kinase pathway. nih.gov Farnesyltransferase inhibitors impact other signaling proteins in addition to Ras, and their combination with an Akt inhibitor creates a more comprehensive shutdown of pro-survival signaling. nih.govnih.gov

In the case of anti-ErbB2/Neu antibody resistance, the synergy is rooted in overcoming the effects of PTEN loss. spandidos-publications.com PTEN normally antagonizes the PI3K/Akt pathway. When PTEN is lost, Akt becomes hyperactivated, rendering anti-ErbB2 therapies less effective. By directly inhibiting Akt, triciribine restores the therapeutic efficacy of the antibody. spandidos-publications.comnih.gov The combination treatment also leads to a significant reduction in both Akt and Erk activities. nih.gov

With glucocorticoids in multiple myeloma, the mechanism involves the dual regulation of the GILZ gene. nih.gov Glucocorticoids upregulate GILZ through the glucocorticoid receptor, while the PI3-kinase/AKT pathway suppresses its expression. nih.gov Therefore, inhibiting the PI3-kinase/AKT pathway with triciribine removes this suppression, leading to a dramatic increase in GILZ levels when combined with a glucocorticoid like dexamethasone, ultimately enhancing apoptosis. nih.gov

Mechanisms of Intrinsic and Acquired Resistance to Triciribine Phosphate Monohydrate in Preclinical Contexts

Role of PI3K/Akt Pathway Aberrations in Mediating Resistance Phenotypes

The PI3K/Akt/mTOR pathway is a primary survival pathway that, when constitutively activated, can confer resistance to numerous cancer therapies. johnshopkins.edu Activation can occur through various mechanisms, including mutations in PI3K or Akt, loss of the tumor suppressor PTEN, or stimulation by growth factor receptors. johnshopkins.eduyoutube.com Since triciribine (B1683860) directly targets Akt phosphorylation, aberrations within this pathway are intrinsically linked to the drug's activity and the emergence of resistance. researchgate.netashpublications.org

Abnormal Akt activation is a recognized mechanism of chemoresistance in various cancers, such as pancreatic cancer's resistance to gemcitabine (B846). nih.goviiarjournals.org The rationale for using triciribine is to counteract this hyperactivation. However, the complexity and redundancy within the PI3K/Akt pathway can provide avenues for escape. For instance, feedback loops and crosstalk with other pathways can bypass the inhibition of Akt, leading to sustained pro-survival signaling and a resistant phenotype. mdpi.com Dysregulation of the pathway is a key factor in resistance to other targeted therapies, and the principles of resistance, whether intrinsic or acquired, often involve the pathway's ability to maintain its output despite therapeutic intervention. nih.govmdpi.com

Influence of PTEN Loss and PI3K Hyperactivation on Therapeutic Response

The loss or inactivation of the tumor suppressor Phosphatase and Tensin Homolog (PTEN) is a common event in many cancers, including breast and prostate cancer. spandidos-publications.comdtic.mil PTEN functions as a critical negative regulator of the PI3K/Akt pathway by dephosphorylating PIP3. iiarjournals.orgyoutube.com Consequently, PTEN loss leads to the accumulation of PIP3, resulting in the hyperactivation of Akt and downstream signaling that promotes cell proliferation and survival. spandidos-publications.comdtic.mil

This hyperactivation is a well-established mechanism of resistance to targeted therapies like trastuzumab in ErbB2-positive breast cancer. spandidos-publications.comaacrjournals.orgsigmaaldrich.com Preclinical models have consistently shown that cancer cells with PTEN deficiency exhibit resistance to therapies that target upstream components like ErbB2. spandidos-publications.comaacrjournals.org In this context, triciribine has been investigated as a strategy to directly counteract the effects of PTEN loss. By inhibiting the hyperactivated Akt, triciribine can restore sensitivity to other therapeutic agents. aacrjournals.orgiiitd.edu.in Studies have demonstrated that in PTEN-deficient cells, the combination of triciribine with trastuzumab effectively inhibits cell growth and induces apoptosis, overcoming the resistance conferred by the loss of PTEN. aacrjournals.orgsigmaaldrich.com Therefore, the status of PTEN and the resulting PI3K/Akt activation level are critical determinants of the therapeutic response to triciribine-based combinations. spandidos-publications.comnih.gov

| Cell Line Model | Genetic Background | Resistance Mechanism | Effect of Triciribine | Reference(s) |

| MT104T (Breast Cancer) | ErbB2/Neu-positive, PTEN-deficient | PTEN loss leads to Akt hyperactivation and resistance to anti-ErbB2/Neu antibody. | Addition of triciribine inhibited viability and induced apoptosis in resistant cells. | spandidos-publications.com |

| BT474.m1 (Breast Cancer) | ErbB2-overexpressing, PTEN knockdown | PTEN loss confers trastuzumab resistance. | Triciribine, in combination with trastuzumab, restored sensitivity and inhibited tumor growth. | aacrjournals.orgiiitd.edu.in |

| Mouse Prostatic Epithelial Cells (MPEC) | Pten-knockout | Pten loss antagonizes calcitriol-mediated growth inhibition. | Pharmacological inhibitors of Akt, including triciribine (API-2), restored sensitivity. | dtic.mil |

Contributions of Oncogenic Signaling Cross-talk to Resistance

Cancer cells often develop resistance by activating alternative or parallel signaling pathways to bypass the effects of a targeted drug. mdpi.comnih.gov The PI3K/Akt pathway is extensively interconnected with other major oncogenic signaling cascades, most notably the MAPK/ERK pathway. nih.govfrontiersin.org This crosstalk is a significant contributor to therapeutic resistance.

In preclinical models of ErbB2-positive, PTEN-deficient breast cancer, resistance to HER2/Neu antibody therapy involves the hyperactivation of both the PI3K/Akt and MAPK/ERK pathways. spandidos-publications.comnih.gov The combination of a HER2/Neu antibody with triciribine was found to be effective precisely because it suppressed the activity of both Akt and Erk. spandidos-publications.comaacrjournals.org This indicates that inhibiting Akt alone may be insufficient if the MAPK/ERK pathway can provide compensatory survival signals. The interplay between these pathways can also be influenced by the tumor microenvironment and feedback loops, creating a robust signaling network that is resilient to single-agent inhibition. frontiersin.org For example, inhibition of the PI3K pathway can sometimes lead to the activation of ER-dependent transcription in breast cancer, highlighting another layer of crosstalk that can mediate resistance. mdpi.com

Identification of Transcriptional and Epigenetic Regulators of Resistance (e.g., ZNF217)

Resistance to triciribine is not only mediated by signaling pathway dynamics but also by transcriptional programs that regulate cancer cell phenotypes. The transcription factor ZNF217 (Zinc Finger Protein 217) has been identified as a key oncogene and a prognostic indicator of poor outcomes, increased metastasis, and reduced therapeutic response in breast cancer. nih.govaacrjournals.orgaacrjournals.org

Overexpression of ZNF217 promotes resistance to standard chemotherapies. nih.govaacrjournals.org Crucially, ZNF217 is part of a feedforward loop involving PI3K-Akt signaling, and it regulates oncogene networks through this pathway. dovepress.com This direct link makes ZNF217 a compelling biomarker for triciribine sensitivity. Preclinical studies have shown that cancer cells overexpressing ZNF217 are sensitive to triciribine, which can inhibit ZNF217-induced tumor growth and chemoresistance. aacrjournals.orgoncokb.org This suggests that the resistance phenotype driven by ZNF217 is dependent on the Akt signaling that triciribine inhibits. Therefore, high ZNF217 expression may predict which tumors are most likely to respond to triciribine-based therapies. aacrjournals.orgdovepress.com

| Regulator | Cancer Type | Role in Resistance | Interaction with Triciribine | Reference(s) |

| ZNF217 | Breast Cancer | Overexpression promotes resistance to chemotherapy (e.g., doxorubicin (B1662922), epothilone (B1246373) B, cyclophosphamide). | Triciribine kills cells that overexpress ZNF217 and overcomes this chemoresistance. | nih.govaacrjournals.orgaacrjournals.orgoncokb.org |

| ZNF217 | Osteosarcoma | Regulates tumor development and metastasis by activating an oncogene network via the PI3K-AKT pathway. | Targeting the PI3K-AKT axis with triciribine shows potential for treating ZNF217-positive osteosarcoma. | dovepress.com |

Preclinical Strategies for Overcoming Defined Resistance Mechanisms

A primary preclinical strategy to overcome both intrinsic and acquired resistance to triciribine involves its use in rational combination therapies. By co-targeting multiple nodes within a signaling network or targeting distinct cellular vulnerabilities, combination approaches can achieve synergistic effects and prevent the emergence of resistant clones.

Combination with Receptor Tyrosine Kinase Inhibitors: In ErbB2-overexpressing, PTEN-deficient breast cancers that are resistant to trastuzumab, combining trastuzumab with triciribine has proven effective in preclinical xenograft models. aacrjournals.orgsigmaaldrich.comiiitd.edu.in This combination inhibits tumor growth and induces apoptosis by simultaneously targeting the upstream receptor (ErbB2) and the downstream node (Akt) whose activation is driven by PTEN loss. aacrjournals.org

Combination with Chemotherapy: Triciribine can enhance the efficacy of standard cytotoxic agents. In pancreatic cancer models, where Akt activation drives resistance to gemcitabine, the combination of triciribine and gemcitabine resulted in synergistic inhibition of cancer cell growth and induction of apoptosis. nih.goviiarjournals.org Similarly, for ZNF217-driven chemoresistance in breast cancer, a combination of triciribine with the microtubule inhibitor paclitaxel (B517696) was effective. nih.gov Interestingly, the order of administration was critical: triciribine followed by paclitaxel significantly inhibited tumor growth and increased survival, whereas the reverse order did not. nih.govnih.gov

Combination with Immunotherapy: Recent preclinical studies have revealed that the efficacy of combining a HER2/Neu antibody with triciribine in resistant tumors is not solely due to the inhibition of signaling pathways. nih.govaacrjournals.org This combination also increases the infiltration of CD4+ and CD8+ T-cells into the tumor microenvironment. nih.gov The optimal antitumor effect was shown to be dependent on these T-cells and IFN-γ. Furthermore, the therapeutic activity could be enhanced by adding an immune checkpoint inhibitor that blocks CTLA-4, suggesting that combining triciribine with immunotherapy is a promising strategy to overcome resistance. nih.govaacrjournals.org

| Combination Strategy | Cancer Model | Rationale for Combination | Outcome | Reference(s) |

| Triciribine + Trastuzumab | PTEN-deficient, ErbB2-overexpressing Breast Cancer | Overcomes trastuzumab resistance caused by PTEN loss-mediated Akt hyperactivation. | Synergistic inhibition of tumor growth and induction of apoptosis. | aacrjournals.orgsigmaaldrich.com |

| Triciribine + Paclitaxel | ZNF217-overexpressing Breast Cancer | Overcomes chemoresistance driven by ZNF217. | Order-specific (Triciribine→Paclitaxel) inhibition of tumor burden and increased survival. | nih.govnih.gov |

| Triciribine + Gemcitabine | Pancreatic Cancer | Overcomes gemcitabine resistance mediated by Akt activation. | Synergistic inhibition of cell growth and induction of apoptosis. | nih.goviiarjournals.org |

| Triciribine + HER2/Neu Antibody + Anti-CTLA-4 | PTEN-deficient, HER2/Neu-overexpressing Mammary Tumors | Concurrently targets tumor cell signaling and enhances T-cell response. | Further augmented the antitumor activities compared to the antibody/triciribine combination alone. | nih.govaacrjournals.org |

Biomarker Identification and Predictive Modeling in Preclinical Research

Phosphorylated Akt (p-Akt) as a Pharmacodynamic and Potential Predictive Biomarker in Preclinical Models

Phosphorylated Akt (p-Akt) serves as a crucial pharmacodynamic biomarker, providing evidence of the drug's on-target activity. Since triciribine (B1683860) functions by inhibiting the phosphorylation and subsequent activation of all three isoforms of Akt (Akt-1, Akt-2, and Akt-3), measuring the levels of p-Akt before and after treatment offers a direct assessment of the drug's biological effect. nih.govwikipedia.org Preclinical studies have consistently demonstrated that triciribine effectively suppresses Akt phosphorylation. nih.gov

In various cancer cell lines, including those of the breast, pancreas, and in hematologic malignancies, treatment with triciribine has been shown to reduce the levels of p-Akt. wikipedia.orgmdpi.com This inhibition of Akt phosphorylation is a key mechanism behind the compound's anti-proliferative and pro-apoptotic effects observed in preclinical models. nih.gov Furthermore, early phase clinical trials in solid tumors and hematologic malignancies were designed to include the assessment of p-Akt in tumor biopsies as a primary pharmacodynamic endpoint. nih.govnih.govresearchgate.net These studies aimed to confirm that the doses of triciribine phosphate (B84403) monohydrate being administered were sufficient to inhibit the target in human subjects. nih.gov

The assessment of p-Akt levels in preclinical models and clinical trial specimens is predominantly carried out using two well-established laboratory techniques: immunohistochemistry (IHC) and Western blotting. wikipedia.orgnih.govresearchgate.net

Immunohistochemistry (IHC): This technique is applied to tumor biopsy specimens to visualize the presence and localization of p-Akt within the tumor tissue. nih.govresearchgate.net By using antibodies specific to the phosphorylated forms of Akt, researchers can qualitatively and semi-quantitatively assess the levels of p-Akt. In preclinical studies, a reduction in IHC staining for p-Akt in post-treatment tumor samples compared to pre-treatment samples provides visual evidence of triciribine's pharmacodynamic activity. wikipedia.orgnih.gov

Western Blotting: This method is used to detect and quantify the levels of specific proteins in a sample, such as a tumor lysate. wikipedia.orgnih.gov Western blot analysis offers a more quantitative assessment of p-Akt levels compared to IHC. In preclinical research, this technique has been vital in demonstrating a dose-dependent decrease in p-Akt levels following treatment with triciribine phosphate monohydrate. aacrjournals.org Tumor biopsies from clinical trials have also been analyzed using Western blotting to confirm the inhibition of Akt phosphorylation. wikipedia.orgnih.gov

Modest decreases in tumor p-Akt have been observed in clinical studies at tolerable dose levels, suggesting on-target activity. nih.gov

Genetic Alterations and Expression Profiles as Predictive Factors

Beyond its role as a pharmacodynamic marker, the status of the Akt pathway is a key determinant of sensitivity to triciribine, making it a source of predictive biomarkers. Preclinical studies have focused on identifying genetic alterations and expression profiles that lead to hyperactivation of the Akt pathway, as tumors with these characteristics are hypothesized to be more dependent on this pathway for survival and thus more susceptible to its inhibition.

The general activation status of Akt is a primary predictive factor for triciribine's efficacy. Preclinical studies have shown that cancer cells with hyperactivated Akt are more sensitive to the growth-inhibitory effects of triciribine compared to cells with normal Akt activity. wjgnet.com This hyperactivation can be due to various upstream mechanisms. nih.gov While direct, constitutively activating mutations in the Akt genes themselves are not the most common cause of pathway activation, when present, they are expected to confer sensitivity to triciribine. nih.gov The selection of tumors with evidence of increased p-Akt for early clinical trials was based on this preclinical rationale. nih.govnih.gov

A frequent mechanism for the aberrant activation of the Akt pathway in cancer is the loss of function of the tumor suppressor gene, Phosphatase and Tensin Homolog (PTEN). nih.govwjgnet.com PTEN is a phosphatase that negatively regulates the PI3K/Akt pathway. oncotarget.com Its loss, through mutation or deletion, leads to the accumulation of PIP3, resulting in the constitutive phosphorylation and activation of Akt. oncotarget.com

Preclinical data strongly suggest that tumors with PTEN loss are particularly dependent on Akt signaling for their growth and survival, making them prime candidates for treatment with Akt inhibitors like triciribine. nih.gov The loss of PTEN is associated with a poor prognosis and resistance to some conventional chemotherapies, further highlighting the need for targeted therapies in this patient population. nih.gov In preclinical models of breast cancer, PTEN deficiency has been explored as a biomarker for sensitivity to Akt inhibitors. aacrjournals.org

Recent preclinical research has identified the transcription factor ZNF217 as a novel prognostic and predictive biomarker for triciribine. nih.govnih.govaacrjournals.org High expression of ZNF217 is associated with a poor prognosis in breast cancer and osteosarcoma. nih.govaacrjournals.org

Studies have shown that ZNF217 overexpression can drive tumor progression and metastasis, in part by hyperactivating the PI3K-Akt signaling pathway. nih.gov This finding provides a direct mechanistic link between ZNF217 and the target of triciribine.

Importantly, preclinical studies have demonstrated that cancer cells with high levels of ZNF217 expression are more sensitive to the growth-inhibitory effects of triciribine. nih.govaacrjournals.org In breast cancer cell lines, the half-maximal growth inhibitory concentration (GI50) for triciribine was significantly lower in cells with high ZNF217 expression. nih.govaacrjournals.org Furthermore, in animal models of ZNF217-driven breast cancer and osteosarcoma, treatment with triciribine was effective in reducing tumor growth and metastasis. nih.govresearchgate.net These findings suggest that ZNF217 expression could be used to select patients who are most likely to respond to triciribine therapy. aacrjournals.org

The proposed mechanism is that ZNF217-driven tumors are highly dependent on the Akt pathway for their survival, creating a therapeutic vulnerability that can be exploited by triciribine. nih.govaacrjournals.org This research provides a strong rationale for the clinical evaluation of ZNF217 as a predictive biomarker for triciribine treatment. aacrjournals.org

Development and Validation of Novel Biomarkers for Preclinical Applications

The identification of robust predictive biomarkers is an ongoing effort in the preclinical development of this compound. While p-Akt levels, PTEN status, and ZNF217 expression are promising candidates, further research is needed to validate their clinical utility and to discover additional biomarkers that can refine patient selection.

The complexity of the Akt signaling pathway and its numerous upstream and downstream effectors suggest that a single biomarker may not be sufficient to predict response in all cases. Therefore, the development of a biomarker signature, incorporating multiple genetic and expression markers, may offer a more accurate predictive model.

Future preclinical studies will likely focus on:

Comprehensive Genomic and Proteomic Profiling: Analyzing tumor samples to identify additional mutations, copy number variations, and protein expression changes that correlate with sensitivity or resistance to triciribine.

Functional Genomic Screens: Using technologies like CRISPR-Cas9 to systematically identify genes that, when knocked out, alter the sensitivity of cancer cells to triciribine.

Liquid Biopsies: Exploring the potential of circulating tumor DNA (ctDNA) and other circulating biomarkers to non-invasively assess biomarker status and monitor treatment response.

The ultimate goal of these preclinical efforts is to develop a well-validated biomarker strategy that can be seamlessly integrated into clinical trials to ensure that this compound is delivered to the patients who will derive the greatest therapeutic benefit.

Advanced Research Methodologies and Experimental Paradigms in Triciribine Phosphate Monohydrate Studies

In Vitro Cellular and Molecular Biology Techniques

The investigation of triciribine (B1683860) phosphate (B84403) monohydrate's effects at the cellular and molecular level relies on a suite of sophisticated in vitro techniques. These methods allow researchers to dissect the compound's mechanisms of action, its impact on cell viability, and its influence on key signaling pathways.

Cell Viability and Proliferation Assays (e.g., MTT, CCK8, Trypan Blue Exclusion, Colony Formation)

A fundamental aspect of studying triciribine phosphate monohydrate is to assess its impact on cancer cell viability and proliferation. Several assays are routinely employed for this purpose.

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium) assay is a colorimetric assay that measures cellular metabolic activity. In studies involving pancreatic cancer cells, both triciribine and the chemotherapeutic agent gemcitabine (B846) were shown to inhibit cell growth in a dose-dependent manner. iiarjournals.orgnih.gov When combined, these two agents demonstrated a synergistic effect in reducing the viability of MiaPaCa-2 pancreatic cancer cells. nih.goviiarjournals.org

The Trypan Blue Exclusion Assay is another method used to differentiate viable from non-viable cells. This assay confirmed the synergistic anti-proliferative effects of triciribine when combined with gemcitabine in pancreatic cancer cells. iiarjournals.org The combination treatment not only inhibited cell growth more effectively than either drug alone but also induced more cell death. iiarjournals.orgiiarjournals.org

The Colony Formation Assay , which assesses the ability of single cells to grow into colonies, provides insights into the long-term proliferative capacity of cells. In pancreatic cancer cell lines, triciribine, both as a single agent and in combination with gemcitabine, significantly inhibited colony formation in soft agar. iiarjournals.org Similarly, in breast cancer cell lines, the combination of triciribine and the farnesyltransferase inhibitor tipifarnib (B1682913) synergistically inhibited anchorage-independent growth. aacrjournals.org Studies on colorectal cancer cells overexpressing AKT also showed that withaferin-A, a natural compound, significantly inhibited colony formation, suggesting its potential to overcome AKT-induced proliferation. nih.gov

Table 1: Summary of Cell Viability and Proliferation Assay Findings

| Assay | Cell Line | Treatment | Key Finding | Citation |

| MTT | MiaPaCa-2 (Pancreatic) | Triciribine + Gemcitabine | Synergistic inhibition of cell growth | nih.goviiarjournals.org |

| MTT | HCT-116 (Colorectal) | Withaferin-A | Dose-dependent inhibition of cell growth | nih.gov |

| Trypan Blue | MiaPaCa-2 (Pancreatic) | Triciribine + Gemcitabine | Increased cell death with combination treatment | iiarjournals.orgiiarjournals.org |

| Colony Formation | MiaPaCa-2 (Pancreatic) | Triciribine + Gemcitabine | Significant inhibition of colony formation | iiarjournals.org |

| Colony Formation | MDA-MB-231, MDA-MB-468, MCF-7 (Breast) | Triciribine + Tipifarnib | Synergistic inhibition of anchorage-independent growth | aacrjournals.org |

| Colony Formation | HCT-116 (Colorectal) | Withaferin-A | Inhibition of AKT-induced colony formation | nih.gov |

Apoptosis Detection Methods (e.g., Annexin V Staining, Cell Death Enzyme-Linked Immunosorbent Assay)

To determine if the observed decrease in cell viability is due to programmed cell death, or apoptosis, specific assays are utilized.

Annexin V Staining is a widely used method that detects the externalization of phosphatidylserine, an early marker of apoptosis. Flow cytometry analysis using Annexin V staining has demonstrated that the combination of triciribine with other agents, such as an ErbB2/Neu antibody in breast cancer cells, significantly increases the number of apoptotic cells compared to single-agent treatments. spandidos-publications.com Similarly, in colorectal cancer cells, withaferin-A was shown to induce apoptosis, as evidenced by Annexin V staining. oncotarget.com

The Cell Death Enzyme-Linked Immunosorbent Assay (ELISA) is another quantitative method to measure apoptosis. In pancreatic cancer cells, a cell death ELISA revealed that the combination of triciribine and gemcitabine induced more than double the level of apoptosis compared to either drug alone. iiarjournals.orgiiarjournals.org

These findings are often corroborated by observing the cleavage of key apoptotic proteins like PARP and caspase-3 through Western blotting. oncotarget.com

Protein Expression and Phosphorylation Analysis (e.g., Western Blotting, Immunoprecipitation)

Understanding the molecular mechanisms underlying the effects of this compound necessitates the analysis of protein expression and their phosphorylation status, which often dictates their activity.

Western Blotting is a cornerstone technique for this purpose. Studies have consistently shown that triciribine inhibits the phosphorylation of Akt, a key protein in cell survival pathways. nih.govplos.org This inhibition of Akt phosphorylation has been observed in various cancer cell lines, including pancreatic, breast, and leukemia cells. iiarjournals.orgaacrjournals.orgnih.gov Furthermore, Western blotting has been used to demonstrate that triciribine can inhibit the phosphorylation of downstream targets of Akt, such as tuberin, Bad, AFX, and GSK-3β. google.com In some contexts, triciribine treatment has been shown to paradoxically activate other signaling pathways, such as the ERK pathway, which is also detectable by Western blotting. plos.org

Immunoprecipitation can be used to isolate specific proteins or protein complexes to study their interactions and post-translational modifications. While less frequently cited in the direct context of this compound research compared to Western blotting, it is a valuable tool for dissecting the intricate signaling networks affected by the compound.

Gene Expression Analysis (e.g., Quantitative Polymerase Chain Reaction, RNA Stability Assays, RNA Immunoprecipitation)

To investigate how this compound influences gene expression, researchers employ several molecular biology techniques.

Quantitative Polymerase Chain Reaction (qPCR) is used to measure the mRNA levels of specific genes. In studies on myeloid leukemia cells, qPCR revealed that triciribine can potently induce the expression of myelomonocytic markers like CD11b and CD11c, suggesting a role in promoting cell differentiation. plos.org It has also been used to show that triciribine can upregulate the expression of various cytokines and cytokine receptors. plos.org

RNA Stability Assays and RNA Immunoprecipitation (RIP) are more advanced techniques that can provide deeper insights into the post-transcriptional regulation of gene expression. While direct applications of these specific assays in this compound research are not as commonly reported, they represent potential avenues for future investigations into its detailed molecular mechanisms. For instance, a study on colorectal cancer demonstrated that DHRS2 could accelerate the degradation of SPHK1 mRNA, a process that could be investigated using RNA stability assays in the context of triciribine treatment. patsnap.com

Flow Cytometry for Cell Cycle Analysis and Apoptosis Quantification

Flow cytometry is a powerful, high-throughput technique that allows for the simultaneous analysis of multiple parameters in individual cells within a heterogeneous population. It is extensively used in this compound research for both cell cycle analysis and apoptosis quantification.

For apoptosis quantification , as mentioned earlier, flow cytometry coupled with Annexin V staining is a standard method. spandidos-publications.com It can also be used to measure the levels of active caspases, key executioners of apoptosis. aacrjournals.orgoncotarget.com

For cell cycle analysis , flow cytometry can determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This information is crucial for understanding whether a compound like triciribine induces cell cycle arrest. While specific data on triciribine's effect on the cell cycle is not detailed in the provided context, this technique is fundamental in cancer drug research. patsnap.com

Sophisticated Preclinical Animal Modeling

To evaluate the in vivo efficacy of this compound, researchers utilize sophisticated preclinical animal models that aim to recapitulate human disease.

Xenograft models , where human cancer cells are implanted into immunodeficient mice, are a widely used platform. In a xenograft model using nude mice, this compound was shown to significantly inhibit the growth of tumors derived from Akt-overexpressing cells. patsnap.comresearchgate.net The combination of triciribine with other agents, such as cisplatin, has also been shown to enhance the inhibition of tumor growth in ovarian cancer xenografts. google.com Furthermore, studies using a FLT3-ITD mutant MV-4-11 cell-derived mouse bone marrow engraftment model demonstrated that this compound could significantly extend animal survival. nih.gov

Table 2: Summary of Preclinical Animal Model Findings

| Animal Model | Cancer Type | Treatment | Key Finding | Citation |

| Nude Mouse Xenograft | Akt-overexpressing tumors | This compound | Significant inhibition of tumor growth | patsnap.comresearchgate.net |

| Nude Mouse Xenograft | C13 Ovarian Cancer | Triciribine + Cisplatin | Enhanced tumor growth inhibition | google.com |

| Mouse Bone Marrow Engraftment | FLT3-ITD AML | This compound | Significantly extended animal survival | nih.gov |

| MV4-11R Xenograft | Midostaurin-resistant AML | This compound + Midostaurin | Significantly increased tumor growth inhibition | nih.gov |

| ErbB2 Transgenic Mouse | Breast Cancer | Triciribine + Tipifarnib | Significant tumor regression | aacrjournals.org |

These preclinical models are invaluable for assessing the therapeutic potential of this compound, both as a single agent and in combination therapies, before consideration for human clinical trials. nih.gov They also provide a platform for pharmacodynamic studies, allowing for the analysis of drug effects on target proteins within the tumor tissue. patsnap.com

Orthotopic and Subcutaneous Xenograft Models